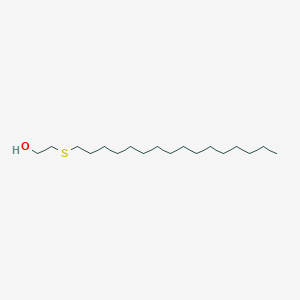
2-(trimethylstannyl)thiazole
描述
2-(trimethylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a trimethylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trimethylstannyl)thiazole typically involves the reaction of a thiazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-thiazole with trimethylstannyl lithium (Me3SnLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
2-Bromo-1,3-thiazole+Me3SnLi→this compound+LiBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(trimethylstannyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or organometallic compounds can be used under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Stille coupling, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated thiazole derivative, while oxidation can produce various oxidized thiazole compounds.
科学研究应用
2-(trimethylstannyl)thiazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a precursor in the synthesis of biologically active compounds for medicinal chemistry research.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of 2-(trimethylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions or as a reactive site in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 2-(Trimethylsilyl)-1,3-thiazole
- 2-(Trimethylgermyl)-1,3-thiazole
- 2-(Trimethylplumbyl)-1,3-thiazole
Uniqueness
2-(trimethylstannyl)thiazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon, germanium, and lead analogs. The tin atom in the trimethylstannyl group provides different electronic and steric properties, making it suitable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
86108-58-9 |
|---|---|
分子式 |
C6H11NSSn |
分子量 |
247.94 g/mol |
IUPAC 名称 |
trimethyl(1,3-thiazol-2-yl)stannane |
InChI |
InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h1-2H;3*1H3; |
InChI 键 |
DZJXLMSJAUYLCS-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=NC=CS1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Pyrrole-2-carbonitrile, 1-[4-(bromomethyl)phenyl]-](/img/structure/B8744674.png)
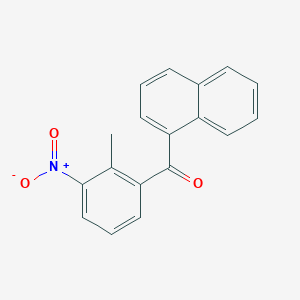

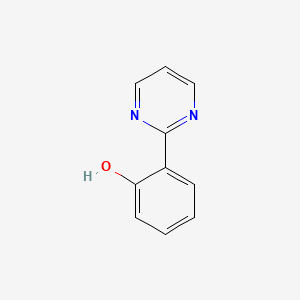
![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}ethan-1-ol](/img/structure/B8744709.png)
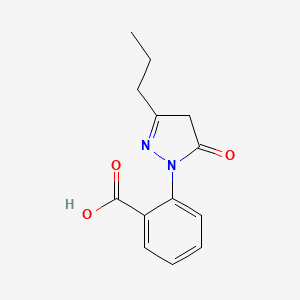
![2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN](/img/structure/B8744733.png)
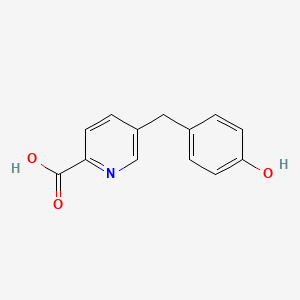
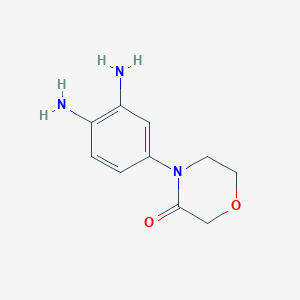
![1-Butanone, 1-[1,1'-biphenyl]-4-yl-4-chloro-](/img/structure/B8744741.png)


![4-[(Diethylamino)methyl]aniline dihydrochloride](/img/structure/B8744755.png)
